2-(4-fluorophenyl)-N-[3-(methoxymethyl)phenyl]acetamide
Overview
Description
2-(4-fluorophenyl)-N-[3-(methoxymethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C16H16FNO2 and its molecular weight is 273.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.11650692 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radioligands for Peripheral Benzodiazepine Receptors Researchers synthesized and evaluated N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide ([(18)F]-FMDAA1106) and N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoroethyl-5-methoxybenzyl)acetamide ([(18)F]FEDAA1106) as potent radioligands for peripheral benzodiazepine receptors (PBR). These compounds were developed for brain imaging purposes, highlighting the olfactory bulb's high PBR density region in rat brains through ex vivo autoradiography. This study demonstrates the potential application of these derivatives in neurological research and diagnostics (Zhang et al., 2003).
Herbicide Metabolism and Safety Evaluation Another study focused on the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. This research is crucial for understanding the safety and environmental impact of such compounds. The metabolites studied include acetochlor, alachlor, butachlor, and metolachlor, which are used in agriculture. This work contributes to the evaluation of the carcinogenic potential of these herbicides, providing insights into their metabolic pathways and the role of human cytochrome P450 enzymes in their metabolism (Coleman et al., 2000).
Protein Tyrosine Phosphatase 1B Inhibitors Research on the synthesis of protein tyrosine phosphatase 1B (PTP1B) inhibitors involved evaluating 2-(4-methoxyphenyl)ethyl] acetamide derivatives for their inhibitory activity. This study correlates well with docking studies and in vivo screening for antidiabetic activity, suggesting potential therapeutic applications in diabetes management (Saxena et al., 2009).
Green Synthesis of Chemical Intermediates The development of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide demonstrates a green chemistry approach to synthesizing important intermediates for azo disperse dyes. This method reduces the environmental impact of dye production, showcasing an application of acetamide derivatives in sustainable industrial processes (Zhang Qun-feng, 2008).
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[3-(methoxymethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-20-11-13-3-2-4-15(9-13)18-16(19)10-12-5-7-14(17)8-6-12/h2-9H,10-11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQMWCSHJFRHMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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